

Technical Support Center: TMC-205 (TAS-205)

Clinical Development

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Compound of Interest

Compound Name: TMC-205

Cat. No.: B12292439

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This technical support center provides researchers, scientists, and drug development professionals with information and troubleshooting guidance regarding the Phase 3 clinical trial of **TMC-205** (TAS-205), also known as pizuglanstat.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the Phase 3 clinical trial failure of **TMC-205** (TAS-205)?

The Phase 3 clinical trial, known as REACH-DMD, failed to meet its primary endpoint.^{[1][2][3][4][5]} Specifically, there was no significant difference in the mean change from baseline to 52 weeks in the "time to rise from the floor" in ambulatory patients with Duchenne muscular dystrophy (DMD) treated with pizuglanstat compared to placebo.^{[1][2][3][4]}

Q2: What was the mechanism of action for **TMC-205** (TAS-205)?

TMC-205 (pizuglanstat) is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS).^{[2][3][6][7]} HPGDS is an enzyme that catalyzes the production of prostaglandin D2 (PGD2), a mediator involved in inflammatory responses and muscle necrosis in DMD.^{[6][8][9]} The therapeutic hypothesis was that by inhibiting HPGDS, pizuglanstat would reduce PGD2 levels, thereby mitigating inflammation and muscle damage.^{[6][8][9]}

Q3: What were the key aspects of the Phase 3 REACH-DMD trial design?

The REACH-DMD study was a randomized, double-blind, placebo-controlled, multi-center trial conducted in Japan.[2][3][4][6] Key design elements included:

- Patient Population: 82 male ambulatory patients with Duchenne muscular dystrophy, aged 5 years and older.[1][2][4][10] A non-ambulatory cohort was also enrolled to assess safety.[1][6]
- Intervention: Oral administration of pizuglanstat or placebo twice daily.[1][2][4][10]
- Duration: 52 weeks.[1][2][4][10]
- Primary Endpoint (Ambulatory Cohort): Mean change from baseline to 52 weeks in the time to rise from the floor.[1][2][3][4]

Q4: Are the detailed quantitative results from the Phase 3 trial available?

As of the latest announcements, the detailed results from the REACH-DMD study, including specific p-values and data from the non-ambulatory cohort, have not been publicly released.[1][2][3][4] Taiho Pharmaceutical has indicated that these findings will be presented at an upcoming academic conference.[1][2][3][4]

Q5: What were the results of the earlier Phase 2 trial for **TMC-205** (TAS-205)?

An early Phase 2 trial (NCT02752048) provided some preliminary data. While there were no obvious differences in adverse events between the treatment and placebo groups, the trial did not show a statistically significant improvement in the primary endpoint of the change in the six-minute walk distance (6MWD) at 24 weeks.[4] There was a trend toward a smaller reduction in 6MWD in the treatment groups compared to placebo.[4]

Troubleshooting and Experimental Design Guidance

Issue: My in-house experiments with an HPGDS inhibitor are not showing efficacy in a DMD model.

Possible Causes and Troubleshooting Steps:

- Target Engagement:

- Question: Have you confirmed that your compound is effectively inhibiting HPGDS in your experimental system?
- Recommendation: Measure downstream biomarkers of HPGDS activity, such as levels of PGD2 or its metabolites (e.g., tetranor-PGDM) in plasma, urine, or the tissue of interest. A lack of change in these biomarkers may indicate a problem with compound potency, bioavailability, or dosing.
- Disease Model and Stage:
 - Question: At what stage of disease progression are you initiating treatment in your animal model?
 - Recommendation: The inflammatory component of DMD, which HPGDS inhibition targets, is most prominent in the earlier stages of the disease. Initiating treatment in later-stage models with extensive fibrosis and muscle degeneration may not yield significant functional benefits. Consider fractionating your cohorts by age and disease severity.
- Outcome Measures:
 - Question: Are your chosen endpoints sensitive enough to detect modest treatment effects?
 - Recommendation: The "time to rise from the floor" is a functional measure that can be influenced by multiple factors. Complement such functional tests with histological analysis of muscle tissue (e.g., quantifying necrotic and regenerating fibers, fibrosis) and biochemical assays for markers of inflammation and muscle damage.

Data Presentation

Table 1: Summary of **TMC-205** (TAS-205) Clinical Trial Data

Parameter	Phase 2 Trial (NCT02752048)	Phase 3 Trial (REACH-DMD; NCT04587908)
Status	Completed	Completed (Failed to meet primary endpoint)
Patient Population	35 male DMD patients (ambulatory)	82 male DMD patients (ambulatory cohort)
Age Range	≥ 5 years	≥ 5 years
Treatment Duration	24 weeks	52 weeks
Primary Endpoint	Change in 6-minute walk distance (6MWD)	Change in time to rise from the floor
Key Efficacy Outcome	Not statistically significant (trends toward benefit)[4]	Not met; no significant difference from placebo[1][2][3][4]
Safety	Favorable safety profile reported[1]	Detailed results pending presentation

Note: Detailed quantitative data from the Phase 3 trial has not yet been publicly disclosed.

Experimental Protocols

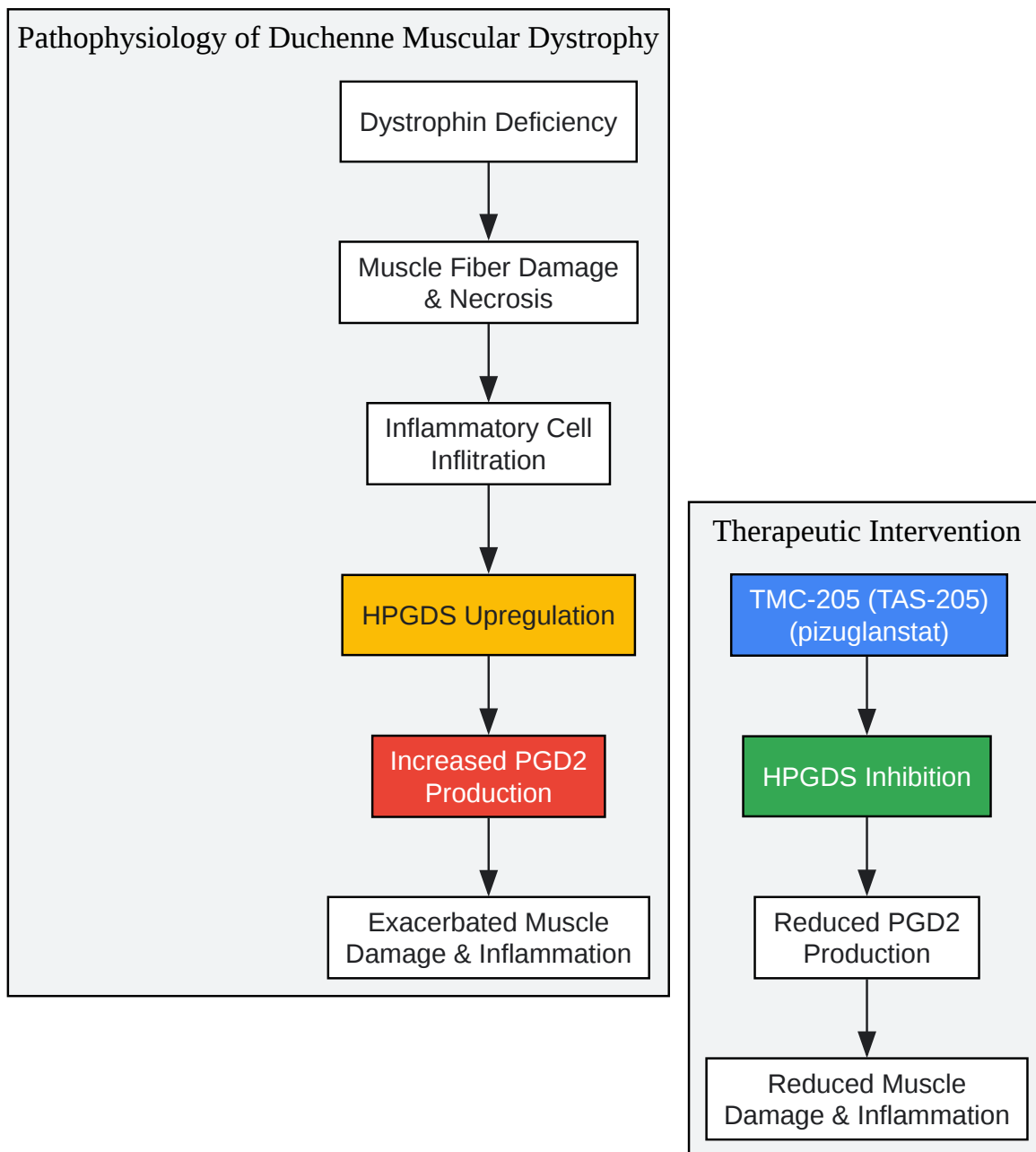
Methodology: Phase 3 (REACH-DMD) Clinical Trial Protocol

The following is a summary of the experimental protocol for the ambulatory cohort of the REACH-DMD trial based on publicly available information.

- Study Design: A Phase 3, randomized, placebo-controlled, double-blind, multi-center study. [2][3][4][6]
- Inclusion Criteria (Ambulatory Cohort):
 - Male patients aged 5 years and older with a confirmed diagnosis of Duchenne muscular dystrophy.[1][2][4][10]

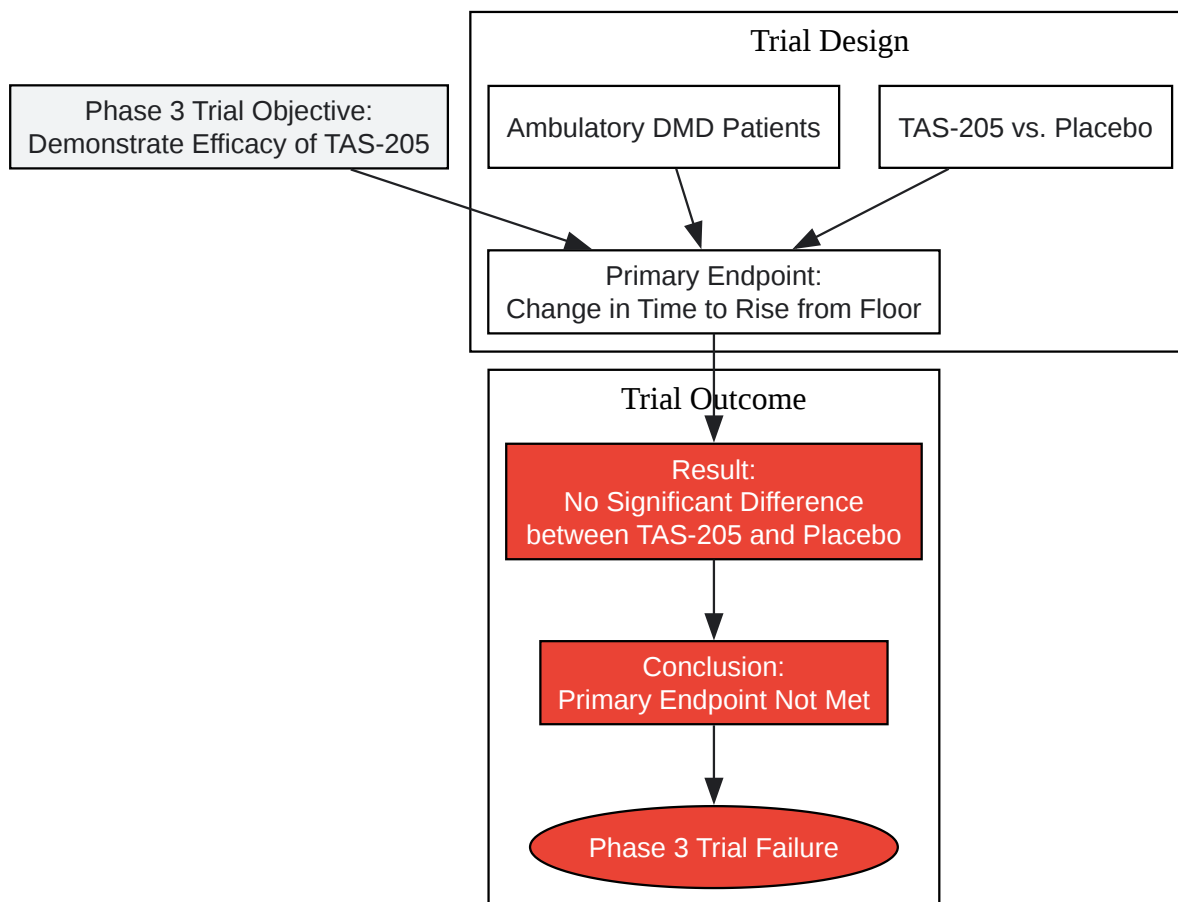
- Ability to perform the "time to rise from the floor" maneuver at baseline.
- Stable use of corticosteroids was permitted.[\[11\]](#)
- Randomization and Blinding: Patients were randomized to receive either pizuglanstat or a matching placebo. Both investigators and patients were blinded to the treatment allocation.
- Intervention: Oral administration of the assigned treatment (pizuglanstat or placebo) twice daily for 52 weeks.[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[10\]](#)
- Primary Efficacy Assessment: The primary outcome measure was the change from baseline to week 52 in the time taken for the patient to rise from a supine position on the floor.[\[1\]](#)[\[2\]](#)[\[3\]](#)
[\[4\]](#)
- Safety Assessment: Monitoring and recording of all adverse events throughout the study duration.

Visualizations



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Caption: Proposed mechanism of action for **TMC-205** (TAS-205) in Duchenne muscular dystrophy.



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Caption: Logical workflow illustrating the reason for the **TMC-205** (TAS-205) Phase 3 trial failure.

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